

Physical and chemical properties of 5-Bromo-1-chloroisoquinoline

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Compound of Interest

Compound Name: **5-Bromo-1-chloroisoquinoline**

Cat. No.: **B1288641**

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5-Bromo-1-chloroisoquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-chloroisoquinoline is a halogenated isoquinoline derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of bromine and chlorine substituents on the isoquinoline core, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of **5-Bromo-1-chloroisoquinoline**, along with detailed experimental protocols for its synthesis and key reactions, to support its application in research and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **5-Bromo-1-chloroisoquinoline** is presented below. It is important to note that some of the data, particularly for boiling point and density, are predicted values and should be considered as estimates.

Property	Value
Molecular Formula	C ₉ H ₅ BrClN
Molecular Weight	242.50 g/mol
CAS Number	34551-41-2
Appearance	Grey-brown powder
Boiling Point	349.5 ± 22.0 °C (Predicted) [1]
Density	1.673 g/cm ³ (Predicted) [1]
pKa	1.06 ± 0.43 (Predicted) [1]
Storage Conditions	Store under inert gas (nitrogen or Argon) at 2-8°C [1]

Solubility: While specific quantitative solubility data is not readily available in the literature, halogenated aromatic compounds like **5-Bromo-1-chloroisoquinoline** are generally expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. They typically exhibit low solubility in water.

Spectral Data

¹H NMR Spectroscopy: A proton NMR spectrum for **5-Bromo-1-chloroisoquinoline** is available, though a detailed peak list with chemical shifts and coupling constants is not consistently reported across sources. The aromatic region of the spectrum is expected to show a complex splitting pattern corresponding to the five protons on the isoquinoline ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the bromine and chlorine atoms, as well as the nitrogen atom in the isoquinoline ring. Aromatic carbons typically appear in the range of 110-160 ppm.

Mass Spectrometry: The mass spectrum of **5-Bromo-1-chloroisoquinoline** would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This would result in a complex molecular ion peak cluster.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for an aromatic system. Key absorptions would include C-H stretching vibrations above 3000 cm^{-1} , C=C and C=N stretching vibrations in the $1600\text{-}1400\text{ cm}^{-1}$ region, and C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm^{-1}).

Experimental Protocols

Synthesis of 5-Bromo-1-chloroisoquinoline

A common method for the synthesis of **5-Bromo-1-chloroisoquinoline** involves a two-step process starting from 5-bromoisoquinoline.[\[1\]](#)

Step 1: N-oxidation of 5-bromoisoquinoline

- Materials:
 - 5-bromoisoquinoline (60 g, 288 mmol)
 - Dichloromethane (1.5 L)
 - 75% m-chloroperoxybenzoic acid (m-CPBA) (75 g, 436 mmol)
 - Sodium thiosulfate
 - 1N Sodium hydroxide solution
 - Water
 - Anhydrous magnesium sulfate
- Procedure:
 - To a solution of 5-bromoisoquinoline in dichloromethane, add 75% m-CPBA.
 - Heat the reaction mixture and stir at 40°C for 20 hours. Monitor the reaction progress by HPLC.
 - After completion, cool the reaction mixture to room temperature.

- Add sodium thiosulfate (75 g) over 10 minutes, followed by water (300 mL).
- Separate the organic phase, wash with 1N sodium hydroxide solution, and then dry over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure to yield the N-oxide intermediate as a white solid (42 g), which can be used directly in the next step.

Step 2: Chlorination of 5-bromoisoquinoline N-oxide

- Materials:

- 5-bromoisoquinoline N-oxide intermediate (37 g, 165 mmol)
- Dichloromethane (900 mL)
- Phosphorus oxychloride (POCl_3) (37 mL)
- Water
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution

- Procedure:

- Dissolve the N-oxide intermediate in dichloromethane and add phosphorus oxychloride.
- Stir the reaction mixture for 18 hours at 45°C. Monitor the reaction progress by HPLC and/or GC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Carefully treat the residue with water and extract the aqueous phase with dichloromethane.
- Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

- Evaporate the solvent under reduced pressure to afford **5-Bromo-1-chloroisoquinoline** as a beige solid.

Chemical Reactivity and Synthetic Applications

5-Bromo-1-chloroisoquinoline is a versatile intermediate due to the presence of two distinct halogen atoms, which can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms on the isoquinoline ring provide two handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the 5-position.

Suzuki-Miyaura Coupling (General Protocol):

- Reactants: **5-Bromo-1-chloroisoquinoline**, an aryl or heteroaryl boronic acid or ester.
- Catalyst: A palladium(0) source (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}_2(\text{dba})_3$) and a phosphine ligand (e.g., SPhos, XPhos).
- Base: An inorganic base such as K_2CO_3 , Cs_2CO_3 , or K_3PO_4 .
- Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.
- Procedure: The reactants, catalyst, ligand, and base are combined in the solvent system and heated, typically under an inert atmosphere, until the reaction is complete. The product is then isolated through standard workup and purification procedures.

Buchwald-Hartwig Amination (General Protocol):

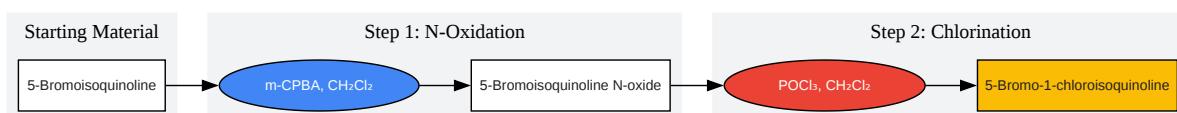
- Reactants: **5-Bromo-1-chloroisoquinoline** and a primary or secondary amine.
- Catalyst: A palladium(0) source and a suitable phosphine ligand (e.g., BINAP, Xantphos).^[2]

- Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[2]
- Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.[2]
- Procedure: The reaction is typically carried out under an inert atmosphere at elevated temperatures. The choice of ligand and base is crucial for achieving high yields and can depend on the specific amine being used.[2][3]

Nucleophilic Aromatic Substitution

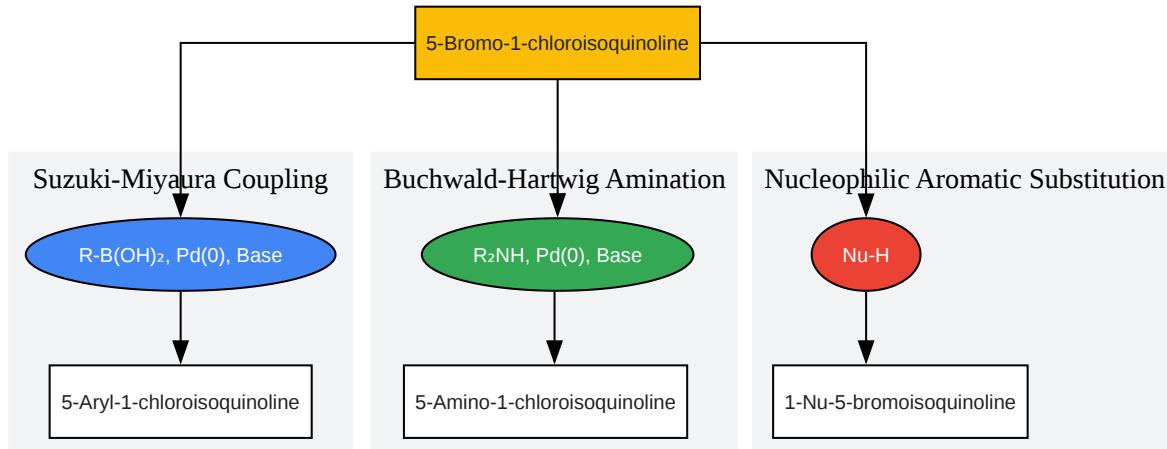
The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of 1-substituted-5-bromoisoquinolines.

Visualizations



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Caption: Synthetic pathway for **5-Bromo-1-chloroisoquinoline**.



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